molecular formula C15H25N3 B15302344 5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B15302344
M. Wt: 247.38 g/mol
InChI Key: JPSZYKKGWWUHCD-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions involving pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents such as tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-3-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole: shares similarities with other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

5-tert-butyl-3-pyrrolidin-3-yl-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C15H25N3/c1-15(2,3)11-4-5-13-12(8-11)14(18-17-13)10-6-7-16-9-10/h10-11,16H,4-9H2,1-3H3,(H,17,18)

InChI Key

JPSZYKKGWWUHCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NN2)C3CCNC3

Origin of Product

United States

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